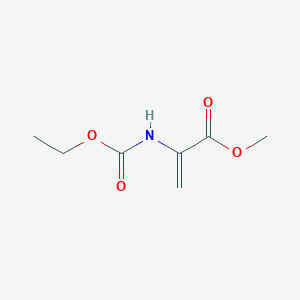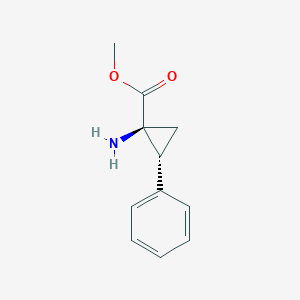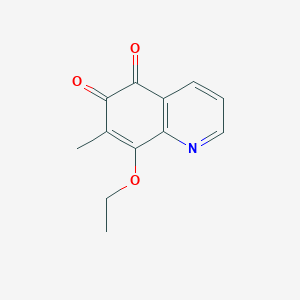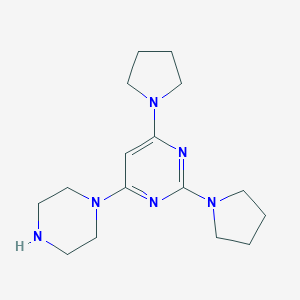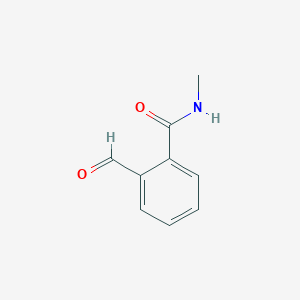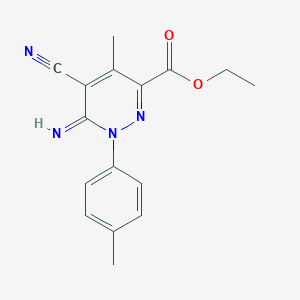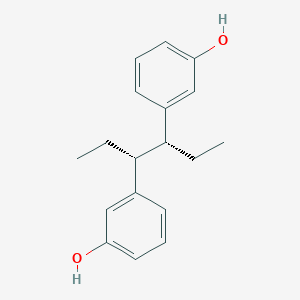
3,3'-Ddde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of two hydroxyl groups attached to a diphenylethane backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,3’-dihydroxybenzaldehyde with ethylbenzene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Properties
CAS No. |
114884-46-7 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-[(3R,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
KUJAWCSIKNKXLL-ROUUACIJSA-N |
SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](CC)C2=CC(=CC=C2)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
| 114884-46-7 | |
Synonyms |
3,3'-DDDE 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


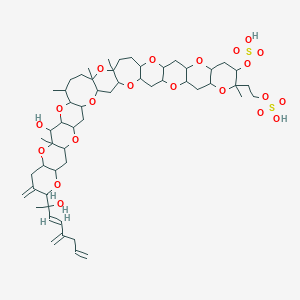
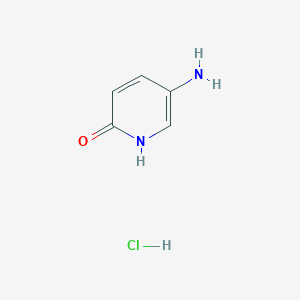

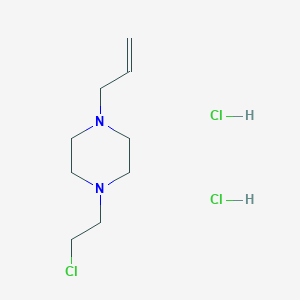
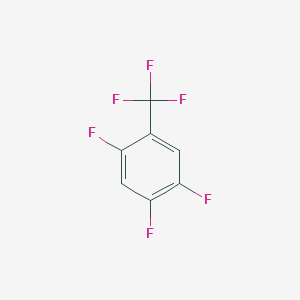
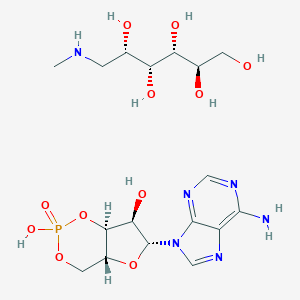
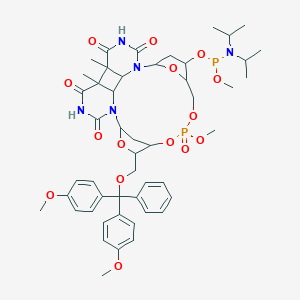
![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
